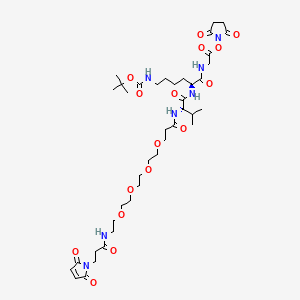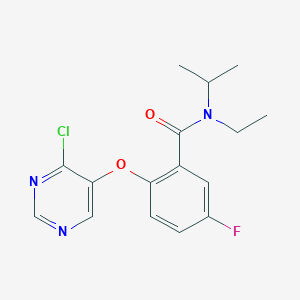
2-Ethoxy-1-cyclopentene-1-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-1-cyclopentene-1-carboxylic Acid is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclopentene, featuring an ethoxy group and a carboxylic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-cyclopentene-1-carboxylic Acid typically involves the reaction of cyclopentene with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Cyclopentanol or cyclopentane.
Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-1-Cyclopenten-1-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann bei der Untersuchung von enzymkatalysierten Reaktionen verwendet werden, die Carbonsäuren betreffen.
Industrie: Verwendet in der Produktion von Spezialchemikalien und -materialien.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Ethoxy-1-Cyclopenten-1-carbonsäure beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Carbonsäuregruppe kann an Wasserstoffbrückenbindungen und ionischen Wechselwirkungen teilnehmen, während die Ethoxygruppe unter sauren oder basischen Bedingungen einer Hydrolyse unterliegen kann. Diese Wechselwirkungen können die Reaktivität der Verbindung und ihre Rolle in chemischen Reaktionen beeinflussen .
Ähnliche Verbindungen:
Cyclopenten: Fehlt die Ethoxy- und die Carbonsäuregruppe, wodurch es in bestimmten Arten von Reaktionen weniger reaktiv ist.
Cyclopentanon: Enthält eine Ketongruppe anstelle der Carbonsäure, was zu unterschiedlichen Reaktivitätsmustern führt.
Cyclopentanol: Verfügt über eine Hydroxylgruppe, die ihre Löslichkeit und Reaktivität im Vergleich zu 2-Ethoxy-1-Cyclopenten-1-carbonsäure beeinflusst.
Einzigartigkeit: 2-Ethoxy-1-Cyclopenten-1-carbonsäure ist aufgrund des Vorhandenseins sowohl einer Ethoxygruppe als auch einer Carbonsäuregruppe am Cyclopentenring einzigartig. Diese Kombination funktioneller Gruppen bietet eine vielseitige Plattform für verschiedene chemische Umwandlungen und Anwendungen.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-1-cyclopentene-1-carboxylic Acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the ethoxy group can undergo hydrolysis under acidic or basic conditions. These interactions can influence the compound’s reactivity and its role in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Cyclopentene: Lacks the ethoxy and carboxylic acid groups, making it less reactive in certain types of reactions.
Cyclopentanone: Contains a ketone group instead of the carboxylic acid, leading to different reactivity patterns.
Cyclopentanol: Features a hydroxyl group, which affects its solubility and reactivity compared to 2-Ethoxy-1-cyclopentene-1-carboxylic Acid.
Uniqueness: this compound is unique due to the presence of both an ethoxy group and a carboxylic acid group on the cyclopentene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
825-42-3 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2-ethoxycyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-2-11-7-5-3-4-6(7)8(9)10/h2-5H2,1H3,(H,9,10) |
InChI-Schlüssel |
XGOLWVHKSRCBIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(CCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate](/img/structure/B11829311.png)
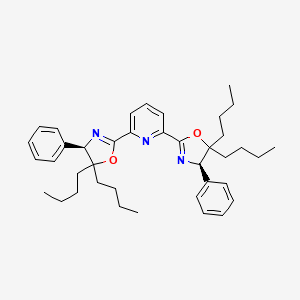
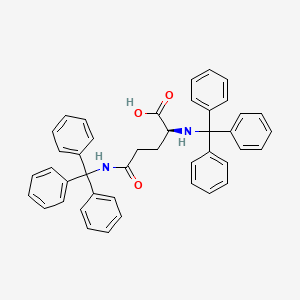
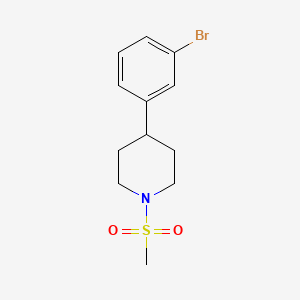
![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol](/img/structure/B11829341.png)
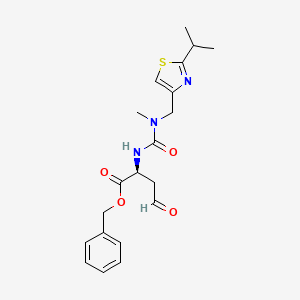

![1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 4-nitrophenyl ester](/img/structure/B11829354.png)
![sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B11829365.png)


